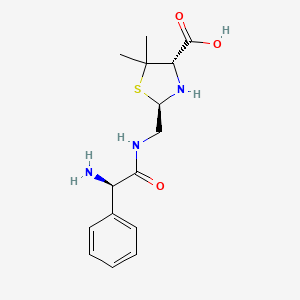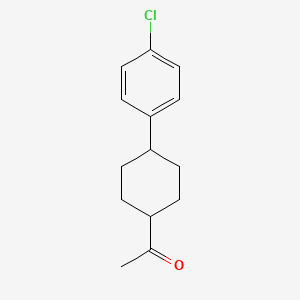
Cefazedone Impurity 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefazedone Impurity 4 is an impurity of Cefazedone . It has a molecular formula of C15H13Cl2N3O5S and a molecular weight of 418.26 . Cefazedone is a semisynthetic first-generation cephalosporin with antibacterial activity .
Synthesis Analysis
The synthesis of Cefazedone involves several steps, including the reaction of compound II with 7-ACA to prepare compound III, and the reaction of compound III with compound IV to produce the finished product, Cefazedone . The synthetic route is simple, the reaction conditions are mild, and the production cost is low . This makes it suitable for industrial production .Chemical Reactions Analysis
Impurities in pharmaceuticals like Cefazedone Impurity 4 are usually unwanted chemicals that remain with the active pharmaceutical ingredients (APIs) or develop during formulation or upon aging of both API and formulation . These impurities can be inorganic, organic chemicals, or residual solvents that define the quality and properties of a specific product .Applications De Recherche Scientifique
Toxicity and Pharmacokinetics
- Toxicity of Cephalosporins Including Cefazedone : Cefazedone, along with other cephalosporins like cefazolin sodium, has been examined for its teratogenic effects, particularly focusing on a common impurity, 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD). This study using the zebrafish embryo toxicity test highlighted the potential teratogenic effect of cefazedone and the need for quality control limits of MMTD (Zhang, Meng, Li, & Hu, 2010).
- Pharmacokinetics of Cefazedone : Research on pharmacokinetic properties of cefazedone in humans, including its concentration in plasma, helps in understanding how the drug and its impurities are processed in the body. This is essential for determining safe and effective dosages (Wu, Qian, Guo, Tang, Xiang, & Zheng, 2010).
Impurity Profiling and Detection Techniques
- Capillary Electrophoresis for Impurity Profiling : A comprehensive review of capillary electrophoresis (CE) highlighted its utility in impurity profiling of drugs, including cephalosporins like cefazedone. This is critical for identifying and quantifying impurities in pharmaceuticals (Shah, Patel, Tripathi, & Vyas, 2021).
- Characterization of Allergenic Impurities in Cephalosporins : The separation and characterization of allergenic polymerized impurities from cephalosporin, including cefazedone, using two‐dimensional chromatography and mass spectrometry, provide insights into the impurities that may cause allergic reactions (Xu, Wang, Zhu, Tang, & Wang, 2018).
Clinical Applications and Safety
- Clinical Pharmacology of Cefazedone : Comparative studies of cefazedone and other cephalosporins in healthy volunteers shed light on their pharmacokinetics, safety, and efficacy. This is crucial for understanding the therapeutic potential of cefazedone and its impurities (Pabst, Leopold, Ungethüm, & Dingeldein, 1979).
- Cephalosporin-Induced Changes in Canine Bone Marrow : Research on the effects of cefazedone on canine bone marrow helps in understanding its potential hematological impacts, which is vital for assessing its safety profile (Deldar, Lewis, Bloom, & Weiss, 1988).
Propriétés
Numéro CAS |
70149-63-2 |
|---|---|
Nom du produit |
Cefazedone Impurity 4 |
Formule moléculaire |
C15H13Cl2N3O5S |
Poids moléculaire |
418.26 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl]amino]-3-methyl-8-oxo-, (6R-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



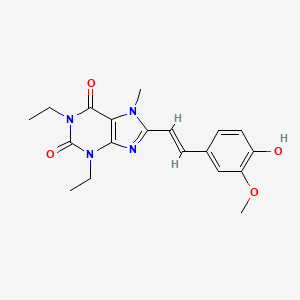
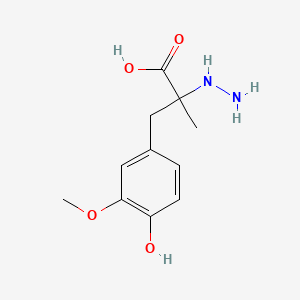
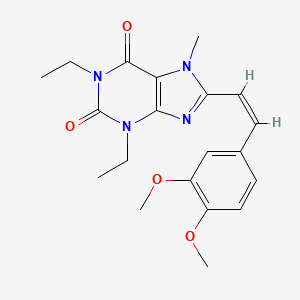
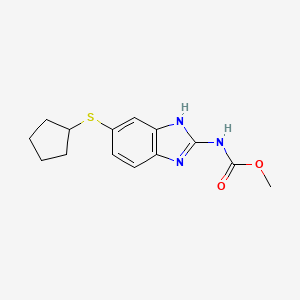
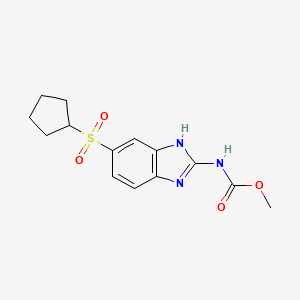
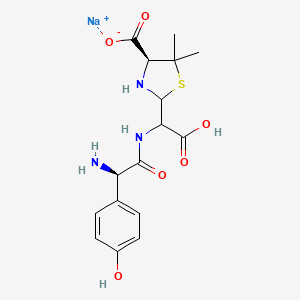
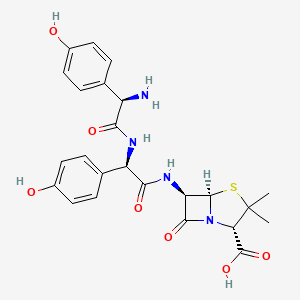
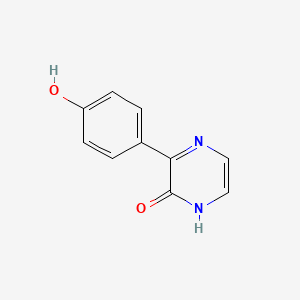
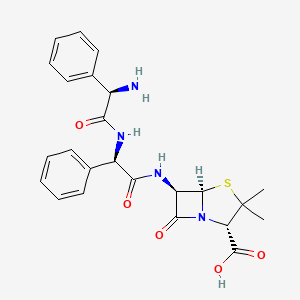
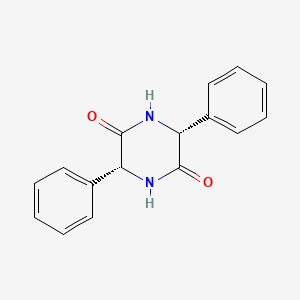
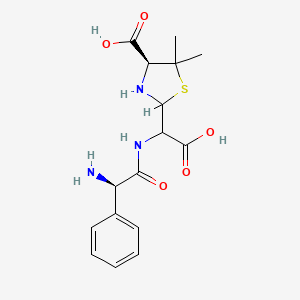
![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)
